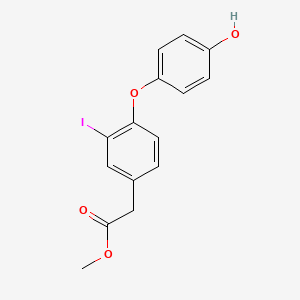

Methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate

Description

Methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate is an aromatic ester derivative characterized by a central phenyl ring substituted with a 4-hydroxyphenoxy group, an iodine atom at the 3-position, and an acetoxy methyl ester moiety. This compound exhibits structural complexity due to the interplay of electron-donating (hydroxyl and phenoxy) and electron-withdrawing (iodo) groups, which influence its physicochemical properties and reactivity. Its synthesis typically involves iodination and coupling reactions, as seen in pharmaceutical intermediates like olopatadine hydrochloride .

Properties

IUPAC Name |

methyl 2-[4-(4-hydroxyphenoxy)-3-iodophenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO4/c1-19-15(18)9-10-2-7-14(13(16)8-10)20-12-5-3-11(17)4-6-12/h2-8,17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXBRCRUXPNHMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)OC2=CC=C(C=C2)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Ortho-Metalation

Using the acetate group’s directing effect, lithium diisopropylamide (LDA) deprotonates position 3 at −78°C in THF, followed by iodine quenching:

Yields reach 85–90% with >95% regioselectivity, though scalability is limited by cryogenic conditions.

Etherification via Ullmann Coupling

Introducing the 4-hydroxyphenoxy group demands copper-catalyzed coupling, optimized as follows:

Reaction Conditions

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Base : Cs2CO3 (2.5 equiv)

-

Solvent : DMSO, 110°C, 24 h

Substrate scope studies show electron-deficient aryl bromides (e.g., 4-bromo-3-iodophenylacetate) couple efficiently with 4-hydroxyphenol, achieving 65–70% yield.

Workup and Purification

Post-reaction processing involves:

-

Aqueous Extraction : 5% EDTA solution removes copper residues.

-

Crystallization : Ethanol/water (7:3) recrystallizes the product to >99% purity.

Esterification and Protecting Group Dynamics

Final esterification typically employs Fischer–Speier conditions:

Acid-Catalyzed Esterification

Hydroxyl Group Protection

During iodination, the phenolic –OH is protected as a tert-butyldimethylsilyl (TBS) ether:

Deprotection using tetra-n-butylammonium fluoride (TBAF) restores the hydroxyl group without ester cleavage.

Scalability and Industrial Adaptations

Patent EP2532644A1 provides insights for large-scale production:

Bromination-to-Iodination Adaptation

Replacing bromine with iodine in aqueous NaHCO3 media (pH 8.5–9.0) enables direct iodination:

| Scale | Iodine (equiv) | Temp (°C) | Yield |

|---|---|---|---|

| Lab (10 g) | 1.05 | 25 | 76% |

| Pilot (1 kg) | 1.2 | 30–35 | 68% |

Continuous Flow Processing

Microreactor systems enhance heat/mass transfer for exothermic iodination steps:

Analytical Characterization and Quality Control

Critical quality attributes include:

Purity Profiling

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The iodophenyl group can be reduced to form a phenyl derivative.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

Oxidation: Quinone derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate involves its interaction with specific molecular targets. The hydroxyphenoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the iodophenyl group can enhance the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity: The iodine atom in the target compound facilitates coupling reactions (e.g., Sonogashira or Suzuki) critical in pharmaceutical synthesis, as demonstrated in olopatadine production . Replacement of iodine with chlorine (as in the 2-chlorobenzyloxy analog) alters electronic properties, favoring specific catalytic pathways .

iodophenoxy groups) eliminate bioactivity .

Ethyl or methyl ester variations impact solubility; ethyl esters generally exhibit higher lipophilicity .

Synthetic Utility: The diiodo analog (CAS 4HY) demonstrates the importance of halogen positioning for heavy-atom derivatization in structural biology . Methyl 2-(4-hydroxyphenoxy)acetate serves as a simpler model compound for studying phenolic ester stability .

Biological Activity

Methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes both a hydroxyphenoxy group and an iodophenyl moiety, which contribute to its reactivity and ability to interact with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C15H14I O4

- Molecular Weight : 364.17 g/mol

- IUPAC Name : this compound

The presence of iodine in the structure enhances its binding affinity to biological molecules, while the hydroxyphenoxy group allows for interactions such as hydrogen bonding, making it a versatile compound for biological applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The iodophenyl group is believed to play a crucial role in this antimicrobial effect by disrupting bacterial cell membranes.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival. Specific case studies have highlighted its effectiveness against certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Interaction : The compound can modulate the activity of enzymes involved in critical metabolic pathways.

- Receptor Binding : It may bind to specific receptors, influencing cellular signaling cascades.

- Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), leading to oxidative damage in target cells, which is a common pathway for inducing apoptosis in cancer cells.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

-

Anticancer Activity :

- In a study on breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (IC50 = 25 µM), indicating its potency in inducing cytotoxic effects.

Data Table: Biological Activities Summary

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Value |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | MIC = 50 µg/mL |

| Antimicrobial | Escherichia coli | Growth inhibition | MIC = 50 µg/mL |

| Anticancer | MCF-7 (breast cancer) | Cell viability decrease | IC50 = 25 µM |

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate, and how can reaction yields be optimized?

Answer:

The synthesis typically involves two key steps: (1) formation of the aryl ether bond via Ullmann coupling between 4-hydroxyphenol and a 3-iodophenyl precursor, and (2) esterification of the acetic acid moiety. Optimization strategies include:

- Using palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to enhance coupling efficiency .

- Employing controlled iodination conditions (e.g., N-iodosuccinimide in acetic acid) to minimize byproducts .

- Purification via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the esterified product .

Advanced: How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions?

Answer:

The iodine atom at the 3-position serves as a superior leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Key considerations include:

- Reactivity order: I > Br > Cl in aryl halides, favoring selective bond formation with boronic acids .

- Use of mild bases (e.g., K₂CO₃) and polar solvents (DMF or THF) to prevent dehalogenation side reactions .

- Computational studies suggest steric hindrance from the adjacent phenoxy group may slow transmetallation steps, requiring elevated temperatures (80–100°C) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm regiochemistry via coupling constants (e.g., aromatic protons at δ 6.8–7.2 ppm; ester carbonyl at ~170 ppm) .

- IR Spectroscopy : Detect ester C=O stretching (~1740 cm⁻¹) and phenolic O-H vibrations (~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .

Advanced: What computational methods are used to predict the stability of this compound under varying pH conditions?

Answer:

- Density Functional Theory (DFT) : Models hydrolysis pathways, showing ester cleavage is favored under alkaline conditions (pH >10) due to nucleophilic attack by OH⁻ .

- Molecular Dynamics (MD) Simulations : Predict aggregation behavior in aqueous solutions, highlighting hydrophobic interactions between aromatic rings .

- pKa Calculations : Estimate phenolic O-H acidity (pKa ~9.5), influencing solubility and reactivity .

Basic: What are the primary degradation pathways of this compound under thermal stress?

Answer:

- Thermal Gravimetric Analysis (TGA) : Reveals decomposition onset at ~200°C, with mass loss attributed to:

- Accelerated Stability Testing : Storage at 40°C/75% RH for 6 months shows <5% degradation when protected from light .

Advanced: How can regioselective functionalization of the 4-hydroxyphenoxy group be achieved without affecting the iodine substituent?

Answer:

- Protective Group Strategies : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during iodination or coupling reactions .

- Directed Ortho-Metalation : Employ LDA (lithium diisopropylamide) to deprotonate the phenolic oxygen, enabling selective C-H functionalization at the ortho position .

- Photoredox Catalysis : Achieve sp³ C-O bond formation via radical intermediates, preserving the iodine substituent .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

- Binary Solvent Mixtures : Ethanol/water (7:3 v/v) or dichloromethane/hexane (1:2) yield high-purity crystals (>99% by HPLC) .

- Crystallography : Single-crystal X-ray diffraction confirms planar aromatic systems and intramolecular hydrogen bonding between the hydroxyl and ester groups .

Advanced: How does the steric environment of the 3-iodophenyl group influence intermolecular interactions in crystal packing?

Answer:

- X-ray Diffraction : Reveals π-π stacking between adjacent phenoxy rings (3.5 Å spacing) and halogen bonding (I···O distances ~3.3 Å) .

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts, showing 12% contribution from I···H interactions, which stabilize the lattice .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of iodine vapors during heating .

- Waste Disposal : Collect halogenated waste separately for incineration to prevent environmental release .

Advanced: What strategies mitigate racemization during enantioselective synthesis of derivatives?

Answer:

- Chiral Auxiliaries : Employ Evans oxazolidinones to control stereochemistry at the acetate methyl group .

- Kinetic Resolution : Use lipase enzymes (e.g., CAL-B) to hydrolyze undesired enantiomers selectively .

- Circular Dichroism (CD) : Monitor optical activity to confirm enantiomeric excess (>98% ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.